N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide
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Overview
Description
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrazino[1,2-a]benzimidazole core with a phenyl group and an acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the cyclization with a suitable reagent to introduce the tetrahydropyrazino ring. The final step involves the acylation of the resulting intermediate with acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-thiophenecarboxamide
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
Uniqueness
N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrazino[1,2-a]benzimidazole core is less common compared to other heterocyclic compounds, making it a valuable subject for research and development .
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-phenyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)acetamide |
InChI |
InChI=1S/C18H18N4O/c1-13(23)19-14-7-8-17-16(11-14)20-18-12-21(9-10-22(17)18)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,19,23) |
InChI Key |
GEORFNNGAJPERF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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